molecular formula C6H10 B1585047 4-Methyl-2-pentyne CAS No. 21020-27-9

4-Methyl-2-pentyne

Cat. No. B1585047
CAS RN: 21020-27-9
M. Wt: 82.14 g/mol
InChI Key: SLMFWJQZLPEDDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-pentyne is a chemical compound with the molecular formula C6H10 . It is also known by other names such as 2-Pentyne, 4-methyl .


Synthesis Analysis

Poly(4-Methyl-2-Pentyne) has been synthesized with quaternary ammonium salts to increase CO2 selectivity . The functional groups were introduced by a two-stage method: (i) bromination of the initial polymer and (ii) addition of tertiary alkylamines, namely trimethylamine (TMA) and trimethylamine (TEA) .


Molecular Structure Analysis

The molecular structure of 4-Methyl-2-pentyne can be represented by the InChI string: InChI=1S/C6H10/c1-4-5-6(2)3/h6H,1-3H3 . The molecular weight of the compound is 82.1436 .


Physical And Chemical Properties Analysis

4-Methyl-2-pentyne has a molecular weight of 82.1436 . It has a boiling point of 346 K and a fusion point of 162.78 K .

Scientific Research Applications

Synthesis of Polymers

4-Methyl-2-pentyne has been utilized in the synthesis of various polymers. For instance, polymers of 4-methyl-2-pentyne were synthesized using catalytic systems composed of tungsten hexachloride or niobium and tantalum pentachlorides combined with organometallic cocatalysts. These syntheses were carried out under various conditions, resulting in polymers with distinct supramolecular organizations (Khotimsky et al., 2003).

Gas Permeability of Membranes

The gas permeability of poly(4-methyl-2-pentyne) membranes has been enhanced through plasma treatment. This treatment improved the selectivities of gases like O2, N2, H2, and CO2, while the permeabilities decreased. The effects of plasma conditions on the permeabilities of these membranes were also investigated in detail (Shao et al., 2007).

Vibrational Spectra and Molecular Mechanics

Research has been conducted on the infrared and Raman spectra of 4-methyl-2-pentyne. This study involved detailed vibrational frequency assignments and the reporting of refined force constants. The molecular mechanics calculations were made for both 4-methyl-2-pentyne and 4-methyl-2-hexyne, providing insights into their molecular structures (Woodyard et al., 1992).

Nanocomposite Membranes for Gas Separation

Poly(4-methyl-2-pentyne) has been used in the development of ultrapermeable, reverse-selective nanocomposite membranes. These membranes exhibit enhanced permeability and selectivity for large organic molecules over small permanent gases. This advancement is attributed to the dispersion of nonporous, nanoscale fumed silica particles in the poly(4-methyl-2-pentyne) (Merkel et al., 2002).

Polymerization and Membrane Properties

Polymerization of 4-methyl-2-pentyne using various catalysts has led to the production of polymers with specific molecular weights and properties. These polymers exhibit low electrical conductivities and are useful in various applications due to their distinct physical characteristics (Masuda et al., 1982).

Enhancement of Gas-Separation Membranes

Poly(4-methyl-2-pentyne) has been modified in supercritical fluid media for the production of CO2-selective gas-separation membranes. This modification involves the introduction of quaternary ammonium salts into the polymer structure, significantly improving its selectivity towards CO2 (Polevaya et al., 2017).

Safety And Hazards

4-Methyl-2-pentyne is a highly flammable liquid and vapor . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if inhaled .

Future Directions

There are ongoing research efforts to increase the CO2 selectivity of poly(4-Methyl-2-Pentyne) by introducing functional groups . This could have significant implications for the development of membrane technologies for the separation of gas mixtures .

properties

IUPAC Name

4-methylpent-2-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10/c1-4-5-6(2)3/h6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMFWJQZLPEDDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

82695-07-6
Record name 2-Pentyne, 4-methyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82695-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30175230
Record name 4-Methyl-2-pentyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-pentyne

CAS RN

21020-27-9
Record name 4-Methyl-2-pentyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021020279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-2-pentyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-2-pentyne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2-pentyne
Reactant of Route 2
Reactant of Route 2
4-Methyl-2-pentyne
Reactant of Route 3
Reactant of Route 3
4-Methyl-2-pentyne
Reactant of Route 4
4-Methyl-2-pentyne
Reactant of Route 5
Reactant of Route 5
4-Methyl-2-pentyne
Reactant of Route 6
Reactant of Route 6
4-Methyl-2-pentyne

Citations

For This Compound
1,170
Citations
Z He, I Pinnau, A Morisato - Desalination, 2002 - Elsevier
… Poly(4-methyl-2-pentyne) … The monomer, 4-methyl-2-pentyne, was purchased from Lancaster (Windham, … Thereafter, a monomer solution of 20 g 4-methyl-2-pentyne in 28 ml …
Number of citations: 161 www.sciencedirect.com
A Morisato, I Pinnau - Journal of membrane science, 1996 - Elsevier
… In this paper, the gas permeabilities of poly(4-methyl-2pentyne) are reported for the first time and compared to those of other polyacetylenes, such as poly(tertbutylacetylene) and poly(1-…
Number of citations: 222 www.sciencedirect.com
TC Merkel, BD Freeman, RJ Spontak, Z He… - Chemistry of …, 2003 - ACS Publications
In contrast to the performance of traditional filled polymer systems, penetrant permeability coefficients in high-free-volume, glassy poly(4-methyl-2-pentyne) (PMP) increase …
Number of citations: 402 pubs.acs.org
TL Jacobs, RA Meyers - Journal of the American Chemical …, 1964 - ACS Publications
… The work reported in the present paper involves only 4-chloro-4-methyl-2-pentyne (I), which was chosen because it is the simplest trisubstituted propargyl chloride and because alienes …
Number of citations: 30 pubs.acs.org
SM Matson, VP Makrushin, IS Levin, NA Zhilyaeva… - Polymer, 2020 - Elsevier
… This work presents a study of the polymerization of 4-methyl-2-pentyne using NbBr 5 -and TaBr 5 -based catalysts, which were not previously used for the synthesis of PMP. Solution …
Number of citations: 5 www.sciencedirect.com
EY Sultanov, AA Ezhov, SM Shishatskiy, K Buhr… - …, 2012 - ACS Publications
… The observed structure of block copolymers is explained by the presence of densely packed poly(4-methyl-2-pentyne) (PMP) blocks and less ordered poly(1-trimethylsilyl-1-propyne) (…
Number of citations: 36 pubs.acs.org
TL Jacobs, P Prempree - Journal of the American Chemical …, 1967 - ACS Publications
Coupling of 4-chloro-4-methyl-2-pentyne (I) and similar substituted propargyl chlorides with Grignard reagents yields mixtures of acetylenic and allenic hydrocarbons; some enyne is …
Number of citations: 23 pubs.acs.org
W Yave, S Shishatskiy, V Abetz… - Macromolecular …, 2007 - Wiley Online Library
… After an extensive study of 4-methyl-2-pentyne polymerization by different catalyst systems based on Ta, Nb, and W,27, 28 PMP samples with different and well-defined microstructures …
Number of citations: 43 onlinelibrary.wiley.com
SM Matson, EG Litvinova, VS Khotimskiy - Petroleum Chemistry, 2018 - Springer
… Poly(4-methyl-2-pentyne) films and films from compatible blends of PMP and PEI were prepared by casting from a PMP or a polymer blend solution in chloroform onto cellophane. The …
Number of citations: 3 link.springer.com
VJ Shiner, GS Kriz - Journal of the American Chemical Society, 1964 - ACS Publications
… peaks as in the preparation of 4-chloro-4-methyl-2-pentyne. Because of the tendency of this … similar to that used in the preparation of 4chloro-4-methyl-2-pentyne. The reaction was …
Number of citations: 32 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.